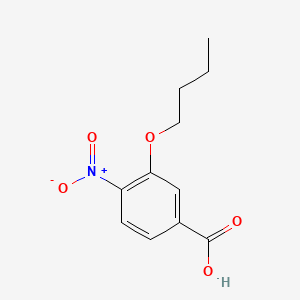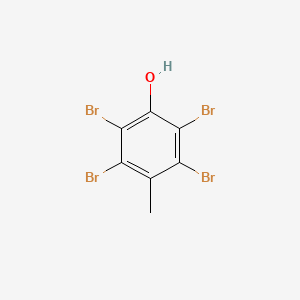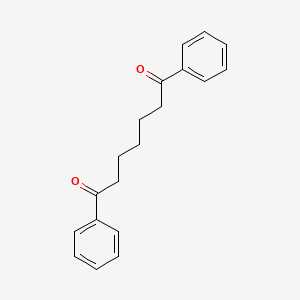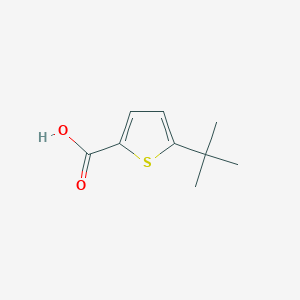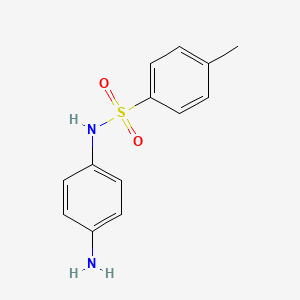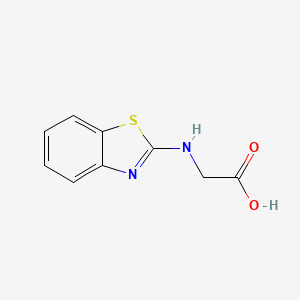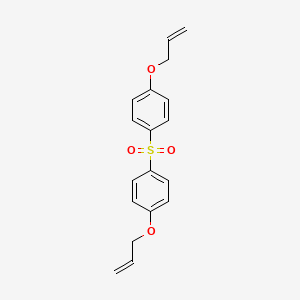
Bis(4-allyloxyphenyl)sulfone
Übersicht
Beschreibung
Bis(4-allyloxyphenyl)sulfone is a chemical compound that has been studied for its potential applications in various fields, including the development of flame retardants and materials with specific electronic properties. The compound is characterized by the presence of allyloxy groups attached to a sulfone moiety, which can undergo further chemical transformations to yield a variety of functional materials.
Synthesis Analysis
The synthesis of bis(4-allyloxyphenyl)sulfone derivatives has been explored through different methods. One approach involves the solvent-free Claisen rearrangement of bis(4-allyloxyphenyl)sulfone under microwave irradiation, which results in high yields of bis(3-allyl-4-hydroxyphenyl) sulfone, a compound used as a color developer in heat- or pressure-sensitive recording materials . Another method reported the preparation of bis(4-allyloxy-3,5-dibromophenyl)sulfone under low pressure, which enhances the yield and reduces the reaction time compared to normal pressure processes .
Molecular Structure Analysis
The molecular structure of bis(4-allyloxyphenyl)sulfone and its derivatives is crucial for understanding their properties and potential applications. While the provided papers do not directly discuss the molecular structure of bis(4-allyloxyphenyl)sulfone, they do provide insights into related sulfone compounds. For instance, the study of bis(4-chlorophenyl)sulfone reveals the importance of Van der Waals forces and dipolar moment interactions in determining the structural characteristics of sulfone-based molecular systems .
Chemical Reactions Analysis
Bis(4-allyloxyphenyl)sulfone can participate in various chemical reactions due to the presence of reactive allyloxy groups. The Claisen rearrangement mentioned earlier is an example of such a reaction . Additionally, the compound's derivatives have been used in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds and has been applied to synthesize methoxylated stilbenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-allyloxyphenyl)sulfone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis of side-chain-sulfonated polyimides from a related diamine shows that these materials have good solubility in aprotic solvents and high thermal stability, which are desirable properties for membrane applications . The electropolymerization behavior of bis(oligothienyl) sulfides, which are structurally related to bis(4-allyloxyphenyl)sulfone, indicates that the presence of thiophene units affects the redox properties and the ability to form polymers upon electro-oxidation .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Bis(4-allyloxyphenyl) sulfone is utilized in microwave-assisted solvent-free Claisen rearrangement. This process, which takes only 5 minutes under microwave irradiation, results in high yields of bis(3-allyl-4-hydroxyphenyl) sulfone, a compound used in industry as a color developer for heat- or pressure-sensitive recording (Yamamoto et al., 2003).
Fuel Cell Applications
Bis(4-allyloxyphenyl) sulfone is integral in synthesizing sulfonated block copolymers with fluorenyl groups, which have promising applications in fuel cells. These polymers exhibit high proton conductivity and improved mechanical properties, making them suitable for fuel-cell applications (Bae et al., 2009).
Electronic Transport in Poly(azomethine Sulfone)s
In the field of electronic transport, bis(4-allyloxyphenyl) sulfone is used in the synthesis of poly(azomethine sulfone)s. These polymers demonstrate semiconducting properties and are studied for their potential in electronic transport applications (Rusu et al., 2007).
Sulfonated Polyimides Synthesis
The compound is also used in synthesizing sulfonated polyimides, showing high proton conductivity and water stability. These properties make them ideal for use in high-performance materials, particularly in fuel cell membranes (Chen et al., 2007).
Nanofiltration Membranes
In water treatment, bis(4-allyloxyphenyl) sulfone contributes to the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes are used for treating dye solutions, showing improved water flux and dye rejection capabilities (Liu et al., 2012).
Flame Retardant Applications
Additionally, it is used in the preparation of flame retardant bis(4-allyloxy-3,5-dibromophenyl) sulfone, a compound with potential applications in materials requiring high flame resistance (Hui & Lan-ying, 2007).
Proton Exchange Membranes
for Fuel CellsProton exchange membranes for fuel cells also benefit from the use of bis(4-allyloxyphenyl) sulfone. These membranes, made from sulfonated poly(ether sulfone)s, show excellent proton conductivity and stability, vital for efficient fuel cell operation (Matsumoto et al., 2009).
Proton Transport in Multi-Sulfonated Poly(ether sulfone)s
Innovative applications in proton transport are also seen with bis(4-allyloxyphenyl) sulfone. Multi-sulfonated poly(ether sulfone)s, synthesized using this compound, show high efficiency in proton transport, which is essential for the advancement of fuel cell technologies (Lim et al., 2014).
Eigenschaften
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYDTYJZSTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961750 | |
| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-allyloxyphenyl)sulfone | |
CAS RN |
41481-63-4 | |
| Record name | 41481-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

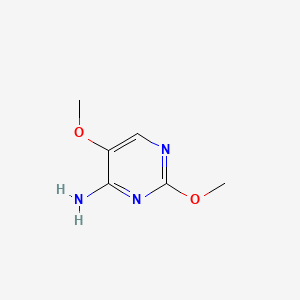
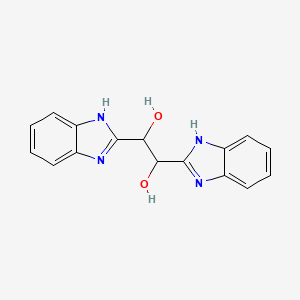
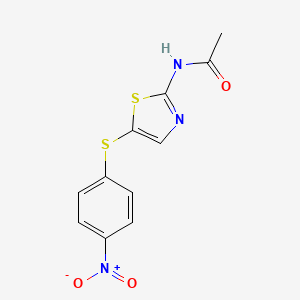
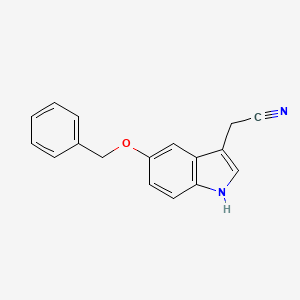
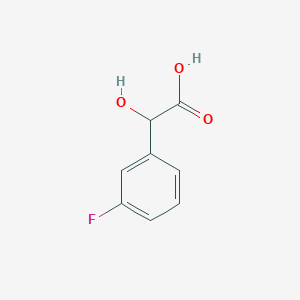
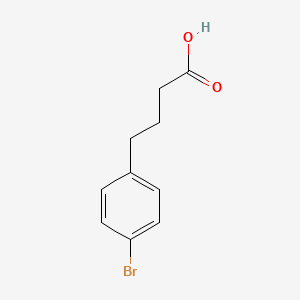
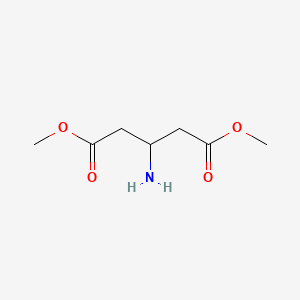
![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)
